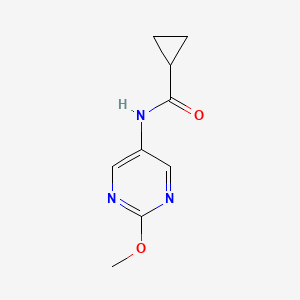
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide” is a similar compound with a molecular formula of C16H12N4OS2 . It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For “N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide”, the average mass is 340.423 Da and the monoisotopic mass is 340.045258 Da .Scientific Research Applications
Electrochemical Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide and its derivatives have been extensively studied for their electrochemical behaviors. For instance, certain benzoxazole compounds have been analyzed using a range of electrochemical techniques like cyclic voltammetry and square wave voltammetry, demonstrating their potential in quantitative determinations. These studies highlight the sensitive and rapid determination capabilities of these compounds in electrochemical applications (Zeybek et al., 2009).
Structural and Spectroscopic Analysis
Comprehensive structural and spectroscopic characterizations have been performed on similar nitrobenzamide compounds. Such analyses, including NMR, IR spectroscopy, and X-ray diffraction techniques, provide insights into their molecular geometries and vibrational frequencies. Theoretical calculations using density functional theory (DFT) align well with experimental data, underlining the compounds' conformational flexibility and electrostatic potential, which are crucial for understanding their chemical behaviors and interactions (Arslan, Kazak, & Aydın, 2015).
Antibacterial Applications
Benzothiazole derivatives, including those structurally similar to this compound, have shown significant antibacterial activity against pathogens like Streptococcus pyogenes and Pseudomonas aeruginosa. These findings are essential, as they indicate the potential therapeutic applications of these compounds in treating bacterial infections (Gupta, 2018).
Quality Control in Pharmaceutical Sciences
Quality control methodologies for compounds structurally related to this compound have been developed. These methods are crucial for ensuring the purity and efficacy of pharmaceutical compounds. The research includes identification techniques, determination of impurities, and quantitative analysis, which are fundamental steps in the standardization of new medicinal substances (Sych et al., 2018).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-3-4-10(2)14-13(9)17-16(23-14)18-15(20)11-5-7-12(8-6-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAHDWRDLBYJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate](/img/structure/B3015281.png)

![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![{4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B3015284.png)
![2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3015287.png)

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015293.png)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)